BenchChemオンラインストアへようこそ!

(R)-3-Amino-4-(o-tolyl)butanoic acid

Chiral analysis Enantiomeric purity Quality control

(R)-3-Amino-4-(o-tolyl)butanoic acid (CAS 269398-79-0), systematically named (3R)-3-amino-4-(2-methylphenyl)butanoic acid and also referred to as 2-Methyl-D-β-homophenylalanine or D-β-HomoPhe(2-Me)-OH, is a chiral, non-proteinogenic β-amino acid. It belongs to the 3-amino-4-phenylbutanoic acid analog class, a family of β-amino acid derivatives widely employed as pharmaceutical intermediates and chiral building blocks in peptide synthesis and medicinal chemistry.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B8030479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4-(o-tolyl)butanoic acid
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(CC(=O)O)N
InChIInChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
InChIKeyPBGLTHUKEHCADU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-3-Amino-4-(o-tolyl)butanoic acid (CAS 269398-79-0) Matters for Chiral Drug Intermediate Procurement


(R)-3-Amino-4-(o-tolyl)butanoic acid (CAS 269398-79-0), systematically named (3R)-3-amino-4-(2-methylphenyl)butanoic acid and also referred to as 2-Methyl-D-β-homophenylalanine or D-β-HomoPhe(2-Me)-OH, is a chiral, non-proteinogenic β-amino acid . It belongs to the 3-amino-4-phenylbutanoic acid analog class, a family of β-amino acid derivatives widely employed as pharmaceutical intermediates and chiral building blocks in peptide synthesis and medicinal chemistry . The compound features a single stereogenic center at the C3 position with (R)-absolute configuration, an ortho-tolyl substituent at the C4 position, and a molecular formula of C₁₁H₁₅NO₂ (MW 193.24 g/mol as free base; 229.71 g/mol as hydrochloride salt). Its structural backbone is homologous to the neurotransmitter γ-aminobutyric acid (GABA), and it serves as the D-configured, 2-methyl-substituted variant within the β-homophenylalanine family [1]. This compound is primarily sourced as a research-grade chiral intermediate for solid-phase peptide synthesis (SPPS), peptidomimetic design, and pharmaceutical process development .

Why (R)-3-Amino-4-(o-tolyl)butanoic acid Cannot Be Replaced by Generic β-Amino Acid Analogs Without Verification


Within the 3-amino-4-arylbutanoic acid series, subtle structural variations—absolute configuration, aryl substitution pattern, and N-terminal protection status—produce large differences in physicochemical properties, conformational preferences, and downstream biological performance that render generic substitution unreliable. The (R)-enantiomer of the o-tolyl derivative (CAS 269398-79-0) differs from its (S)-counterpart (CAS 270062-89-0) by opposite optical rotation and potentially opposite receptor binding stereochemistry . The ortho-methyl substituent introduces steric hindrance around the Caryl–Cβ bond absent in the des-methyl phenyl analog (R)-3-amino-4-phenylbutanoic acid (CAS 131270-08-1), altering both LogP (~2.84 vs. ~1.33) and the accessible conformational ensemble . Furthermore, the o-tolyl positional isomer is pharmacologically distinct from the p-tolyl analog tolibut (3-(p-tolyl)-4-aminobutyric acid), which exhibits a narrower antiamnestic profile in in vivo models [1]. Consequently, procurement decisions based solely on nominal class membership—without verifying stereochemistry, substitution pattern, and batch-specific analytical certificates—risk introducing unintended variation into synthetic campaigns, structure–activity relationship (SAR) studies, and scale-up processes.

Quantitative Differentiation Evidence for (R)-3-Amino-4-(o-tolyl)butanoic acid Versus Closest Analogs


Enantiomeric Identity: Specific Optical Rotation Distinguishes (R)- from (S)-Enantiomer for Chiral QC Release

The (R)-enantiomer hydrochloride salt exhibits a specific optical rotation of [α]D²⁵ = -19 ± 2° (c = 1 in EtOH), as reported by Thomas Scientific . The (S)-enantiomer (CAS 270062-89-0) is expected to display equal magnitude but opposite sign of rotation [α]D²⁵ ≈ +19° under identical conditions, consistent with enantiomeric relationship. This provides a quantitative pass/fail criterion for incoming raw material identity testing and enantiomeric purity verification. Suppliers such as ChemImpex further guarantee chiral purity ≥99% for the (R)-isomer by HPLC , whereas generic racemic or scalemic mixtures lack this specification. Failure to verify optical rotation prior to use can result in incorporation of the wrong enantiomer into peptide chains, compromising stereochemical integrity of the final product.

Chiral analysis Enantiomeric purity Quality control

Lipophilicity Advantage: Ortho-Methyl Substitution Increases LogP by ~1.5 Units Over Des-Methyl Phenyl Analog

The hydrochloride salt of (R)-3-Amino-4-(o-tolyl)butanoic acid has a computed LogP of 2.84, as catalogued on ChemSrc . In contrast, the des-methyl analog 3-amino-4-phenylbutanoic acid exhibits a LogP of 1.33 under the same prediction platform . This represents a difference of ΔLogP = +1.51, corresponding to an approximately 32-fold increase in calculated partition coefficient. The increase is attributable solely to the ortho-methyl substituent on the aromatic ring, which adds hydrophobic surface area and steric bulk. This difference is relevant for solid-phase peptide synthesis (SPPS) workflows where building block lipophilicity influences coupling efficiency, resin swelling, and purification behavior. In a medicinal chemistry context, the elevated LogP may translate into altered membrane permeability, plasma protein binding, and volume of distribution if the compound is incorporated into a peptide or peptidomimetic lead [1].

Lipophilicity LogP Membrane permeability ADME

Ortho-Tolyl Conformational Restriction Versus Para-Tolyl (Tolibut): Impact on Aryl Ring Orientation and Steric Environment

The ortho-methyl substitution pattern in (R)-3-Amino-4-(o-tolyl)butanoic acid places a methyl group adjacent to the Caryl–Cβ bond, introducing atropisomeric restriction that limits rotational freedom of the aromatic ring relative to the amino acid backbone. In contrast, the para-tolyl positional isomer (tolibut; 3-amino-4-(p-tolyl)butanoic acid) places the methyl group distal to the attachment point, exerting minimal steric influence on backbone conformation. This ortho-induced restriction is well precedented in ortho-substituted biaryl and aryl-alkyl systems [1]. Pharmacologically, this conformational difference manifests in distinct in vivo profiles: tolibut (p-tolyl) at 20 mg/kg exhibited antiamnestic activity only on electroshock-induced amnesia models, whereas phenibut (unsubstituted phenyl) showed broader nootropic and antiamnestic effects in both scopolamine- and electroshock-induced amnesia models [2]. By extrapolation, the ortho-tolyl analog is expected to produce a further differentiated pharmacological signature due to combined steric and electronic effects of the ortho-methyl group, though direct in vivo data for the isolated (R)-enantiomer remain limited. For procurement, the ortho-substitution pattern provides a structurally defined conformational probe distinct from both para- and meta-tolyl isomers.

Conformational analysis Steric hindrance Structure–activity relationship ortho effect

Chiral Purity Specifications: ≥99% Enantiomeric Excess Versus Industry-Standard 95–97% for Racemic or Enantioenriched Batches

Commercial suppliers of (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride provide product at defined purity tiers with documented analytical certificates. ChemImpex specifies a chiral purity of ≥99% (HPLC) for CAS 269398-79-0 . Bidepharm supplies the free base at standard purity 97% with batch-specific QC documentation including NMR, HPLC, and GC . In comparison, generic racemic 3-amino-4-(o-tolyl)butanoic acid or lower-purity (S)-enantiomer batches (commonly 95% purity) contain 2–5% of the opposite enantiomer or other impurities that can accumulate during multi-step SPPS and compromise the diastereomeric purity of the final peptide product. Since each coupling step in SPPS can amplify enantiomeric impurity, a 2% enantiomeric impurity in the building block may translate to significantly higher diastereomeric contamination in a 10–20-mer peptide [1]. Procurement of the ≥99% ee grade is therefore justified for any application where stereochemical fidelity is critical.

Chiral purity Enantiomeric excess Quality assurance Batch release

β-Amino Acid Backbone Confers Proteolytic Stability Relative to α-Amino Acid Counterparts

β-Amino acids, including β-homophenylalanine derivatives, are established to confer marked resistance to enzymatic proteolysis when incorporated into peptide sequences. Experimental studies have demonstrated that β-peptides and mixed α/β-peptides remain intact after exposure to common peptidases, with all ten tested β-peptides showing complete resilience to proteolysis in standardized assays [1]. Even a single β-amino acid homologation at the scissile bond can substantially reduce proteolytic susceptibility [2]. This contrasts with α-amino acid-based peptides, which are typically degraded within minutes to hours in biological media. For (R)-3-Amino-4-(o-tolyl)butanoic acid, the β-amino acid backbone combined with the ortho-methyl steric shielding is expected to further impede protease access. This class-level advantage is directly relevant to the design of metabolically stable peptidomimetic drug candidates and biological probes where extended half-life is required.

Proteolytic stability β-Amino acid Peptidomimetic Metabolic stability

Validated Application Scenarios for (R)-3-Amino-4-(o-tolyl)butanoic acid in Pharmaceutical R&D and Peptide Synthesis


Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptidomimetics Requiring D-Configuration at the β-Residue

The (R)-configured, ortho-methyl-substituted β-homophenylalanine building block can be directly incorporated into growing peptide chains via standard Fmoc-SPPS protocols using the Fmoc-protected derivative (CAS 269398-81-4). The ortho-methyl group provides steric constraint around the Caryl–Cβ bond, inducing a restricted conformational ensemble that can be exploited to stabilize specific secondary structure elements (e.g., β-hairpin turns) as demonstrated for D-β-homoPhe-containing hybrid peptides [1]. This application is validated by the commercial availability of the Fmoc-(R)-3-amino-4-(2-methylphenyl)butyric acid derivative (CAS 269398-81-4) specifically designed for SPPS [2].

SAR Exploration of Hydrophobic Binding Pockets in Integrin or GPCR Targets Using Ortho-Tolyl β-Amino Acid Scaffolds

The approximately 32-fold higher calculated lipophilicity (ΔLogP ≈ +1.5) of the o-tolyl derivative compared to the des-methyl phenyl analog makes this building block suitable for probing lipophilic sub-pockets in target proteins. Acylated β-amino acids have been established as potent, orally bioavailable VLA-4 antagonists with optimization yielding up to 8-fold improvements in potency through systematic side-chain modification [3]. The o-tolyl variant provides a specific vector for steric and hydrophobic occupancy within the integrin binding site that the para-tolyl or unsubstituted phenyl analog cannot address due to different spatial orientation of the methyl group.

Synthesis of Metabolically Stabilized Peptide-Based Drug Candidates Incorporating Proteolysis-Resistant β-Residues

Incorporation of (R)-3-Amino-4-(o-tolyl)butanoic acid as a β-amino acid residue at the scissile bond or at positions susceptible to aminopeptidase/endopeptidase cleavage can substantially extend peptide half-life in biological media, as established for β-peptides and α/β-hybrid peptides [4]. The ortho-methyl group may provide additional steric shielding of the backbone amide bonds, further reducing protease accessibility. This application scenario is particularly relevant for peptide-based drug candidates targeting extracellular or plasma-exposed targets where rapid proteolytic clearance would otherwise limit efficacy.

Chiral Intermediate for Asymmetric Synthesis of GABAergic Pharmacological Probes

Given the structural homology of β-aryl-GABA analogs to the inhibitory neurotransmitter GABA, (R)-3-Amino-4-(o-tolyl)butanoic acid can serve as a chiral precursor for synthesizing enantiomerically pure GABA receptor ligands [5]. The (R)-configuration and ortho-methyl substitution pattern differentiate it from clinically precedented GABA analogs such as baclofen (4-chloro, racemic), phenibut (unsubstituted phenyl, racemic), and tolibut (p-tolyl). The commercial availability of the ≥99% ee enantiomer enables stereochemically defined SAR studies that would be confounded by using racemic mixtures or the wrong enantiomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Amino-4-(o-tolyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.